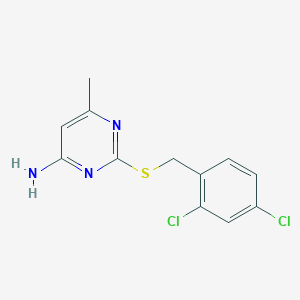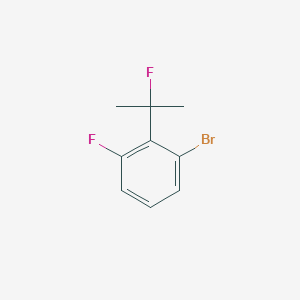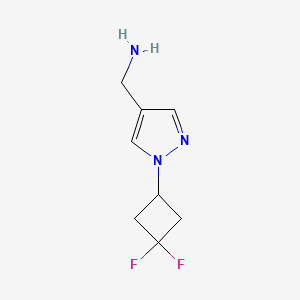
5-Bromo-2,7-dimethylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,7-dimethylisoquinolin-1(2H)-one is a brominated derivative of isoquinolinone. Isoquinolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The bromine atom and methyl groups on the isoquinolinone core can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,7-dimethylisoquinolin-1(2H)-one typically involves the bromination of 2,7-dimethylisoquinolin-1(2H)-one. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
化学反応の分析
Types of Reactions
5-Bromo-2,7-dimethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states or reduced forms.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted isoquinolinones, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials or as a building block in organic synthesis.
作用機序
The mechanism of action of 5-Bromo-2,7-dimethylisoquinolin-1(2H)-one depends on its specific biological or chemical context. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2,7-Dimethylisoquinolin-1(2H)-one: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Chloro-2,7-dimethylisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Bromoisoquinolin-1(2H)-one: Lacks the methyl groups, which can influence its solubility and reactivity.
Uniqueness
5-Bromo-2,7-dimethylisoquinolin-1(2H)-one is unique due to the presence of both bromine and methyl groups, which can enhance its reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
5-bromo-2,7-dimethylisoquinolin-1-one |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-9-8(10(12)6-7)3-4-13(2)11(9)14/h3-6H,1-2H3 |
InChIキー |
LMISHQHDKTVOTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CN(C2=O)C)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)
![1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14911953.png)


![Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B14911963.png)
![n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14911972.png)
![8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14911973.png)
![1,6-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B14911976.png)

![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)



